molecular formula C8H14N4O B1379315 N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine CAS No. 1603211-86-4

N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine

Cat. No.: B1379315
CAS No.: 1603211-86-4
M. Wt: 182.22 g/mol
InChI Key: DHXLEVPVBKFTTR-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine: is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a pyrrolidine ring attached to an oxadiazole ring, with two methyl groups attached to the nitrogen atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an isocyanate to form the oxadiazole ring. The pyrrolidine ring is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the pyrrolidine ring is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halides, alkoxides; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various oxadiazole and amine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine
  • N,N-dimethyl-5-(pyrrolidin-2-yl)pyrazin-2-amine

Uniqueness

N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-5-pyrrolidin-2-yl-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-12(2)8-10-7(13-11-8)6-4-3-5-9-6/h6,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXLEVPVBKFTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1603211-86-4
Record name N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine
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N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 3
N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 4
N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 5
N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 6
N,N-dimethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-amine

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